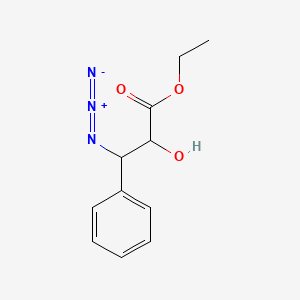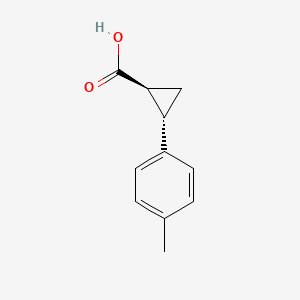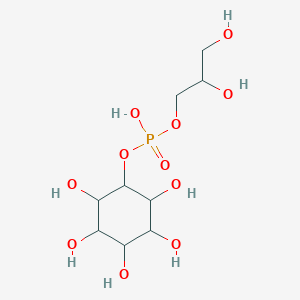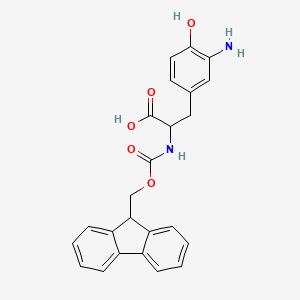
Ethyl 3-azido-2-hydroxy-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Azido-2-hydroxy-propionate: is an organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an azido group, a hydroxy group, and an ester group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-Azido-2-hydroxy-propionate can be synthesized from 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester, (2R,3R)- . The synthesis involves the reaction of ethyl azidoacetate with arylaldehyde at low temperatures (-30°C) to form the intermediate ethyl 2-azido-3-hydroxy-3-aryl-propionate . This intermediate can then be converted to the desired product using reagents such as thionyl chloride and pyridine .
Industrial Production Methods: While specific industrial production methods for Ethyl 3-Azido-2-hydroxy-propionate are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction Reactions: The azido group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Applications De Recherche Scientifique
Ethyl 3-Azido-2-hydroxy-propionate is used extensively in proteomics research . Its unique structure allows it to act as a building block in the synthesis of various biologically active compounds. It is also used in the synthesis of indole derivatives, which have significant biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mécanisme D'action
The azido group in Ethyl 3-Azido-2-hydroxy-propionate is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and reduction . The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group makes the compound more soluble in organic solvents, facilitating its use in various chemical reactions.
Comparaison Avec Des Composés Similaires
Uniqueness: Ethyl 3-Azido-2-hydroxy-propionate is unique due to its combination of an azido group, a hydroxy group, and an ester group, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propriétés
IUPAC Name |
ethyl 3-azido-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHNEGAITVTIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)




![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)




![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
